molecular formula C15H16N4O2 B2432360 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide CAS No. 866010-72-2

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide

Cat. No.: B2432360
CAS No.: 866010-72-2
M. Wt: 284.319
InChI Key: DDDHLVCHBDCMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a benzamide moiety, which is a benzene ring attached to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-aminomethylpyridine with an appropriate acylating agent to form the intermediate 2-(pyridin-3-ylmethylamino)acetyl chloride. This intermediate is then reacted with 2-aminobenzamide under suitable conditions to yield the final product.

The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or trimethylamine to facilitate the reactions. The reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    2-aminomethylpyridine: A precursor in the synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide.

    Pyridine N-oxide: An oxidized derivative of pyridine.

    Benzamide: The parent compound of the benzamide moiety.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both pyridine and benzamide. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c16-15(21)12-5-1-2-6-13(12)19-14(20)10-18-9-11-4-3-7-17-8-11/h1-8,18H,9-10H2,(H2,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDHLVCHBDCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.